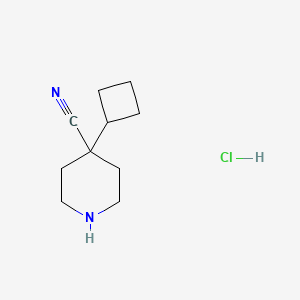![molecular formula C11H17N3O B13582210 4-[(4-Hydrazinylphenyl)methyl]morpholine CAS No. 100139-72-8](/img/structure/B13582210.png)
4-[(4-Hydrazinylphenyl)methyl]morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(4-Hydrazinylphenyl)methyl]morpholine is an organic compound with the molecular formula C11H17N3O and a molecular weight of 207.27 g/mol . This compound features a morpholine ring substituted with a hydrazinylphenylmethyl group, making it a versatile molecule in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Hydrazinylphenyl)methyl]morpholine typically involves the reaction of morpholine with 4-(chloromethyl)phenylhydrazine under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Análisis De Reacciones Químicas
Types of Reactions
4-[(4-Hydrazinylphenyl)methyl]morpholine undergoes various chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form corresponding azo compounds.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydrazine group can yield azo compounds, while reduction of a nitro group can produce an amine .
Aplicaciones Científicas De Investigación
4-[(4-Hydrazinylphenyl)methyl]morpholine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in targeting specific enzymes or receptors.
Industry: It is used in the production of dyes, polymers, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-[(4-Hydrazinylphenyl)methyl]morpholine involves its interaction with specific molecular targets. The hydrazine group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and developing inhibitors .
Comparación Con Compuestos Similares
Similar Compounds
- 4-(4-Hydrazinylbenzyl)morpholine
- 4-(4-Hydrazinophenyl)methylmorpholine
Uniqueness
4-[(4-Hydrazinylphenyl)methyl]morpholine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varying biological activities .
Propiedades
Número CAS |
100139-72-8 |
|---|---|
Fórmula molecular |
C11H17N3O |
Peso molecular |
207.27 g/mol |
Nombre IUPAC |
[4-(morpholin-4-ylmethyl)phenyl]hydrazine |
InChI |
InChI=1S/C11H17N3O/c12-13-11-3-1-10(2-4-11)9-14-5-7-15-8-6-14/h1-4,13H,5-9,12H2 |
Clave InChI |
YWRKFMZMADNSJY-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1CC2=CC=C(C=C2)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


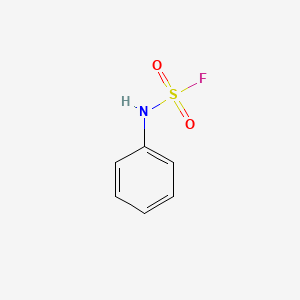
![rac-(4aR,8aR)-octahydro-1H-pyrido[4,3-d][1,3]oxazin-2-onehydrochloride,trans](/img/structure/B13582137.png)
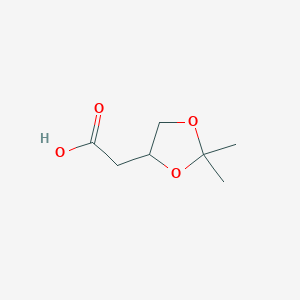
![rac-{[(2R,3S)-2-phenyloxolan-3-yl]methyl}urea](/img/structure/B13582140.png)
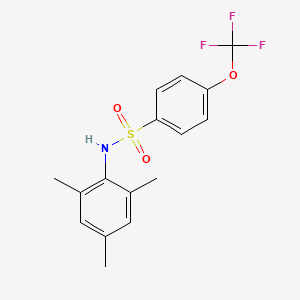
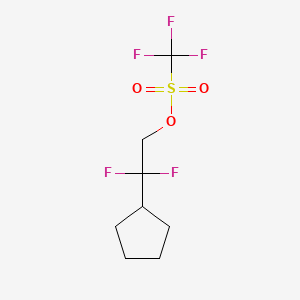
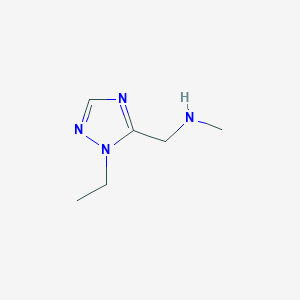
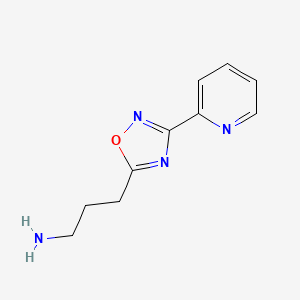
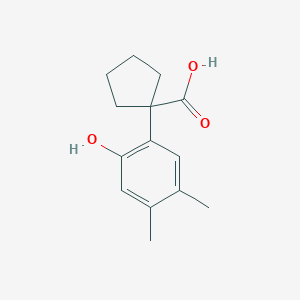
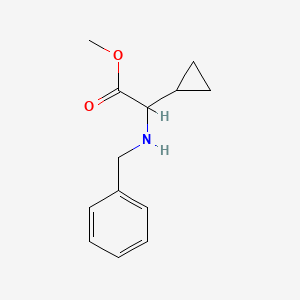
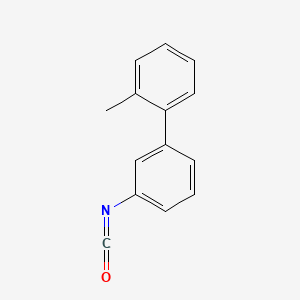
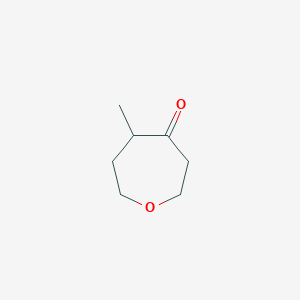
![3-[2-Fluoro-4-(trifluoromethyl)phenyl]pyrrolidine hydrochloride](/img/structure/B13582220.png)
